molecular formula C4H5BrO2 B13522016 (3E)-4-bromobut-3-enoicacid

(3E)-4-bromobut-3-enoicacid

Cat. No.: B13522016
M. Wt: 164.99 g/mol
InChI Key: DZBFGWQDTFSLBD-HNQUOIGGSA-N
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Description

(3E)-4-bromobut-3-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-bromobut-3-enoic acid typically involves the bromination of butenoic acid. One common method is the addition of bromine to butenoic acid in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the (3E) isomer.

Industrial Production Methods

Industrial production of (3E)-4-bromobut-3-enoic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-bromobut-3-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of butenoic acid derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the double bond can yield saturated bromobutyric acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of 4-hydroxybut-3-enoic acid.

    Oxidation: Formation of 4-bromobutanoic acid.

    Reduction: Formation of 4-bromobutyric acid.

Scientific Research Applications

(3E)-4-bromobut-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-4-bromobut-3-enoic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromobutanoic acid
  • 3-bromobut-2-enoic acid
  • 4-chlorobut-3-enoic acid

Uniqueness

(3E)-4-bromobut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom at the 4-position and the (3E) configuration of the double bond contribute to its unique properties.

Properties

Molecular Formula

C4H5BrO2

Molecular Weight

164.99 g/mol

IUPAC Name

(E)-4-bromobut-3-enoic acid

InChI

InChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1,3H,2H2,(H,6,7)/b3-1+

InChI Key

DZBFGWQDTFSLBD-HNQUOIGGSA-N

Isomeric SMILES

C(/C=C/Br)C(=O)O

Canonical SMILES

C(C=CBr)C(=O)O

Origin of Product

United States

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